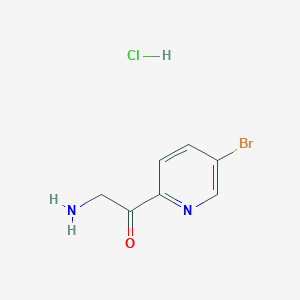

2-Amino-1-(5-bromopyridin-2-yl)ethanone HCl

Description

Properties

IUPAC Name |

2-amino-1-(5-bromopyridin-2-yl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O.ClH/c8-5-1-2-6(10-4-5)7(11)3-9;/h1-2,4H,3,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGTFZAVBUFQEMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)C(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-methoxy-3-bromo-5-fluoropyridine

This method details the synthesis of 2-methoxy-3-bromo-5-fluoropyridine, using a process involving multiple steps starting from 2-methoxy-5-aminopyridine.

- Dissolving 2-methoxy-5-aminopyridine in acid, then adding nitrous acid or nitrite to create a diazotization intermediate. This intermediate then reacts with a fluorination reagent to produce 2-methoxy-5-fluoropyridine.

- The resulting 2-methoxy-5-fluoropyridine undergoes a bromination reaction with a bromination reagent, leading to the formation of 2-methoxy-3-bromo-5-fluoropyridine.

The process uses readily available and inexpensive raw materials and provides high yield under mild reaction conditions, making it suitable for industrial production. Acids such as hydrochloric acid, nitric acid, or sulfuric acid can be used. Sodium nitrite or potassium nitrite can be used as the nitrite. Tetrafluoroboric acid, fluoroboric acid, or sodium tetrafluoroborate may be used as the fluorinating agent.

For example, 2-chloro-5-nitropyridine is added to methanol, followed by the addition of sodium hydride. The mixture is heated to 60°C and stirred for 3 hours. The resulting white solid intermediate 1 is obtained with an 87% molar yield after cooling, filtering, and drying.

Synthesis of (±)2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide Monohydrochloride

This method focuses on synthesizing (±)2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide monohydrochloride using cost-effective reagents and easy operating conditions to achieve good yields and high purity.

- Step a : Reacting 1-(2,5-dimethoxyphenyl)-2-bromoethanone with hexamine in a tetrahydrofuran-water solvent system to produce 1-(2′,5′-dimethoxyphenyl)-2-amino ethanone.

- Step b : Acylating the 1-(2′,5′-dimethoxyphenyl)-2-aminoethanone with haloacetyl chloride and sodium acetate in an acetone-water solvent medium to produce 2-chloro-N-(β-oxo-2,5-dimethoxyphenyl)acetamide.

- Step c : Subjecting the acetamide from step (b) to nucleophilic azidation with sodium azide in an acetone medium.

- Step d : Selectively reducing the carbonyl group of the 2-azido-N-(β-oxo-2,5-dimethoxyphenyl)acetamide by treating it with sodium borohydride, followed by reducing the azide group with stannous chloride to obtain (±)2-amino-N-[-2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide. This is then converted to its monohydrochloride form through treatment with concentrated hydrochloric acid and recovered from the reaction mixture.

The use of tetrahydrofuran and water enhances the reaction speed and improves the yield, and the addition of water minimizes the production of polymeric byproducts.

Improved Synthesis of YG-056SP Intermediates

This approach describes the synthesis of key intermediates involved in the production of YG-056SP, an oxazolidinone.

tert-Butyl [2-(5-bromopyridin-2-yl)-2-oxoethyl](methyl)carbamate (23) :

- A solution of compound 6 (20 g, 84.5 mmol) in dry toluene (800 mL) is cooled to -78°C, followed by the dropwise addition of n-BuLi (2.5 M in n-hexane, 37.2 mL, 92.9 mmol). The mixture is stirred for 5 hours at -78°C. Amide 21 (20.2 g, 93.0 mmol) is added dropwise. After 2 hours, the reaction is quenched with 43 mL of 2 M aqueous HCl solution. The organic phase is separated, and the aqueous phase is extracted with dichloromethane three times. The combined organic layer is washed with water and brine, dried over anhydrous Na2SO4, filtered, and evaporated under reduced pressure. The residue is purified by recrystallization from a 10:1 (v/ v) mixture of ethanol and water, then dried at 40°C under reduced pressure to yield the desired compound.

1-(5-Bromopyridin-2-yl)-2-(methylamino)ethan-1-ol (16) :

- To a solution of compound 26 (10.0 g, 30.2 mmol) in 1,4-dioxane (50 mL) is added 2 M aqueous HCl (91 mL) dropwise at 0°C. The mixture is stirred for 6 hours at room temperature. Under ice bath conditions, the pH of the solution is adjusted to 11-12 with 1 M NaOH solution. The organic phase is separated, and the aqueous phase is extracted with ethyl acetate six times. The combined organic layer is washed with water and brine, dried over anhydrous Na2SO4, filtered, and evaporated under reduced pressure to yield compound 16 as a white solid, used without further purification. The yield is 6.35 g (91%), with a melting point of 85-87°C and HPLC purity of 99%.

(S)-1-(5-Bromopyridin-2-yl)-2-(methylamino)ethan-1-ol (15) :

- Compound 16 (16.0 g, 69.2 mmol) in acetonitrile (200 mL) is added to R-mandelic acid (5.28 g, 34.6 mmol) at 70°C. The reaction is stirred for 8 hours at 70°C and then evaporated under reduced pressure to give a white solid. A solution of the obtained white solid in acetonitrile (100 mL) and water (4 mL) is heated at 70°C for 3 hours, then cooled slowly to 4°C to precipitate a white solid (11.4 g). This process is repeated with acetonitrile (100 mL) and water (4 mL) to give 7.62 g of a white solid. The white solid is dissolved in water, and the pH is adjusted to 12 with 1 M NaOH solution. The solution is extracted with dichloromethane three times. The organic solution is dried over anhydrous Na.

(S)-5-(5-Bromopyridin-2-yl)-3-methyloxazolidin-2-one (12) :

- To a solution of compound 15 (10.0 g, 43.3 mmol) in tetrahydrofuran (80 mL) is added CDI (8.42 g, 51.9 mmol) and DMAP (527 mg, 4.33 mmol). The mixture is stirred for 5 hours at room temperature. Ethyl acetate (100 mL) is added, and the combined organic layer is washed with 10% KHSO4 solution, water, and brine; dried over anhydrous Na2SO4; filtered and then evaporated under reduced pressure. Purification by recrystallization from hexane and ethyl acetate afforded a solid, which was dried at 40°C under reduced pressure to provide compound 12 as a white solid; yield: 9.78 g (88%); m.p. 68–70 °C. HPLC purity is 99%, and ee is 100%.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(5-bromopyridin-2-yl)ethanone HCl undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, reduction can produce amine derivatives, and substitution can result in various substituted pyridine derivatives .

Scientific Research Applications

Medicinal Chemistry

2-Amino-1-(5-bromopyridin-2-yl)ethanone HCl serves as a key intermediate in the synthesis of various bioactive compounds, particularly those targeting bacterial infections. Its structure allows for modifications that can enhance pharmacological properties.

Case Study :

A study highlighted its role in synthesizing oxazolidinone derivatives, which exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. These compounds are essential due to the rising resistance against conventional antibiotics .

Organic Synthesis

The compound is utilized as a building block in organic synthesis, especially in the preparation of pyridine derivatives. Its reactivity allows for various transformations, making it versatile for creating complex molecules.

Synthesis Example :

A method involving the reaction of 2-iodo-5-bromopyridine with Grignard reagents demonstrates its utility in synthesizing more complex structures. The reaction conditions include using tetrahydrofuran as a solvent and cooling to -30°C to control the reaction rate, which enhances yield and purity .

Data Table: Synthesis Conditions and Yields

| Reagent | Conditions | Yield (%) | Notes |

|---|---|---|---|

| iPrMgCl*LiCl | -30°C, THF | 85 | Turbo Grignard method |

| 2-Chloro-N-methoxy-N-methylacetamide | Dropwise addition over 5 min | 75 | Quenched with HCl |

| Ethyl acetate extraction | After concentration | - | Dried with MgSO4 |

Pharmaceutical Development

The compound's derivatives are being explored for their potential as therapeutic agents. Research indicates that modifications to the amino group and bromine substitution can lead to enhanced efficacy against specific pathogens.

Case Study :

Research published in pharmaceutical journals discusses the development of new antibiotics derived from this compound, focusing on their mechanism of action against resistant strains of bacteria like MRSA (Methicillin-resistant Staphylococcus aureus) .

Chemical Biology

In chemical biology, this compound is used for labeling studies. Its ability to form stable conjugates with biomolecules makes it valuable for tracking biological processes.

Mechanism of Action

The mechanism of action of 2-Amino-1-(5-bromopyridin-2-yl)ethanone HCl involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved in its mechanism of action include binding to active sites of enzymes, altering protein conformation, and modulating signal transduction pathways .

Comparison with Similar Compounds

Substituent Variations on Aromatic Rings

Key Observations :

- Bioactivity: Brominated dimethoxy derivatives like bk-2C-B HCl are linked to psychoactive effects, whereas pyridine-based analogs (e.g., 5-bromo-2-chloropyridin-3-yl ethanone) lack such reported activity .

- Methoxy groups (e.g., bk-2C-B HCl) may improve metabolic stability .

- Solubility : Hydrochloride salts universally improve aqueous solubility compared to freebase forms .

Positional Isomerism and Functional Group Impact

- 5-Bromopyridine vs. Benzene derivatives (e.g., bk-2C-B HCl) are more commonly associated with psychoactivity, possibly due to planarity and π-π stacking interactions with biological targets .

- Amino-Ketone vs. Non-Aminated Analogs: The amino group in this compound enables salt formation and hydrogen bonding, critical for crystallinity and solubility. Non-aminated analogs (e.g., 5-acetyl-2-bromopyridine) lack this property .

Biological Activity

2-Amino-1-(5-bromopyridin-2-yl)ethanone hydrochloride (CAS 1956326-90-1) is a compound of significant interest in medicinal chemistry and biological research. Its structure allows it to participate in various biochemical pathways and reactions, making it a valuable building block in the synthesis of more complex organic molecules. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and applications in enzyme inhibition and other biological assays.

The molecular weight of 2-Amino-1-(5-bromopyridin-2-yl)ethanone HCl is approximately 251.51 g/mol. It is characterized by its ability to undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can lead to the formation of several derivatives with potential biological activities .

Target of Action

The compound primarily acts as a reagent in the synthesis of substituted pyridin-3-yl phenyloxazolidinones and is utilized in studies related to enzyme inhibition. Its interaction with biological targets can lead to the development of new therapeutic agents.

Mode of Action

As a reagent, this compound interacts with other compounds to form new chemical structures, contributing to the overall activity of the resulting compound. This versatility makes it suitable for exploring protein-ligand interactions and enzyme inhibition mechanisms.

Enzyme Inhibition Studies

Recent studies have highlighted the potential of this compound in enzyme inhibition. For instance, it has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. The compound's structural properties allow it to bind effectively to active sites, thereby blocking substrate access.

Case Study: Enzyme Inhibition Assay

This table summarizes findings from various studies indicating that the compound exhibits promising inhibitory activity against specific enzymes.

Antibacterial Activity

The compound has also been investigated for its antibacterial properties, particularly against pathogens such as Mycobacterium tuberculosis. The presence of the bromine atom enhances its biological activity by influencing the electronic properties of the molecule .

Case Study: Antibacterial Evaluation

| Compound | Pathogen | MIC (µM) | Reference |

|---|---|---|---|

| This compound | Mycobacterium tuberculosis | 0.30 | |

| Control Compound | Mycobacterium tuberculosis | 0.50 |

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its chemical structure. As a reagent used in synthesis, its bioavailability largely depends on the properties of the final compounds formed from it. The compound's solubility and stability are critical factors that affect its absorption and distribution in biological systems.

Applications in Research

Due to its versatile nature, this compound serves multiple roles in scientific research:

Applications:

- Synthesis of Complex Organic Molecules: Acts as a building block for creating more intricate structures.

- Enzyme Inhibition Studies: Used to probe enzyme mechanisms and develop new inhibitors.

- Antibacterial Agent Development: Explored for potential use against various bacterial infections.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-1-(5-bromopyridin-2-yl)ethanone HCl, and what key reaction parameters influence yield and purity?

- Methodology :

- Nucleophilic Substitution : React 5-bromo-2-pyridinecarbonitrile with ethyl acetoacetate under basic conditions (e.g., NaH in THF) to form the β-keto intermediate, followed by HCl-mediated aminolysis.

- Coupling Reactions : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the bromopyridinyl group, with subsequent ketone functionalization via reductive amination.

- Critical Parameters : Temperature control (60–80°C), anhydrous conditions, and stoichiometric ratios (amine:ketone ≈ 1:1.2) to minimize byproducts like imine derivatives .

Q. How should researchers characterize the crystalline structure of this compound, and what challenges arise during X-ray diffraction analysis?

- Methodology :

- Crystallization : Use slow evaporation from ethanol/water (1:1 v/v) to obtain single crystals.

- Data Collection : Employ synchrotron radiation for high-resolution data (λ = 0.7–1.0 Å) due to bromine’s strong absorption.

- Refinement : Use SHELXL for structure refinement, accounting for heavy-atom effects (Bromine’s anomalous scattering) and hydrogen bonding networks .

Q. What protocols ensure stability and purity during storage and handling of this hygroscopic compound?

- Methodology :

- Storage : Store in airtight, amber vials with desiccants (silica gel) at –20°C to prevent hydrolysis of the ketone group.

- Handling : Use a nitrogen-filled glovebox for weighing and avoid prolonged exposure to humidity .

- Purity Monitoring : Regular HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water gradient) to detect degradation products like 5-bromopyridine-2-carboxylic acid .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stability of this compound under varying experimental conditions?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to assess tautomerization (enamine vs. imine forms) and protonation states.

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to predict aggregation tendencies.

- Reference Data : Validate simulations using experimental physicochemical properties (e.g., pKa, logP) from NIST databases .

Q. What strategies resolve contradictory spectroscopic data (e.g., NMR vs. MS) when analyzing derivatives of this compound?

- Methodology :

- Cross-Validation : Combine --HSQC NMR with high-resolution MS (ESI-QTOF) to confirm molecular ion clusters (e.g., [M+H], [M+Na]).

- Isotopic Labeling : Synthesize - or -labeled analogs to distinguish overlapping signals in crowded NMR spectra .

- Advanced Techniques : Use 2D NOESY to resolve spatial proximity ambiguities in substituted pyridinyl derivatives .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

- Methodology :

- Substituent Variation : Replace the 5-bromo group with electron-withdrawing (e.g., –NO) or donating (–OCH) groups to modulate electronic effects on the pyridinyl ring .

- Bioisosteric Replacement : Substitute the ethanone moiety with a cyclopropane ring to enhance metabolic stability while retaining hydrogen-bonding capacity .

- In Silico Screening : Dock analogs into target protein active sites (e.g., kinases) using AutoDock Vina to prioritize synthesis .

Q. What experimental and computational approaches address discrepancies in reaction mechanisms proposed for its synthesis?

- Methodology :

- Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy to identify rate-determining steps (e.g., ketone activation vs. nucleophilic attack).

- Isotope Effects : Use -labeled water to trace hydrolysis pathways in competing side reactions.

- Mechanistic Validation : Compare computed transition states (at M06-2X/def2-TZVP) with experimental kinetic isotope effects (KIEs) .

Notes

- Contradictions : and highlight divergent recommendations for crystallographic refinement (SHELXL vs. alternative software). Use SHELXL for small molecules but validate with independent software for macromolecular interfaces.

- Safety : Always handle this compound in a fume hood with PPE (nitrile gloves, lab coat) due to its irritant properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.